molecular formula C19H30O2 B12052854 Etiocholanolone-d5

Etiocholanolone-d5

Cat. No.: B12052854
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-JHABVYBQSA-N
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Description

Etiocholanolone-d5 is a deuterium-labeled derivative of etiocholanolone, a naturally occurring steroid. Etiocholanolone itself is a metabolite of testosterone and androstenedione, and it is known for its role in various physiological processes, including its anticonvulsant activity and its function as a neurosteroid. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etiocholanolone-d5 typically involves the deuterium labeling of etiocholanolone. This can be achieved through various methods, including the use of deuterated reagents in the chemical synthesis process. One common approach is to use deuterated solvents and catalysts to introduce deuterium atoms into the etiocholanolone molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Etiocholanolone-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield etiocholanolone-3,17-dione, while reduction can yield etiocholanolone-3,17-diol .

Scientific Research Applications

Etiocholanolone-d5 has a wide range of applications in scientific research:

Mechanism of Action

Etiocholanolone-d5 exerts its effects primarily through its interaction with the GABA_A receptor, where it acts as a positive allosteric modulator. This enhances the inhibitory effects of GABA, leading to its anticonvulsant properties. The compound also influences the pyrin inflammasome, which is involved in the immune response and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Androsterone: Another metabolite of testosterone with similar neurosteroid properties.

    Epiandrosterone: A stereoisomer of androsterone with similar biological activities.

    Pregnanolone: A neurosteroid with similar effects on the GABA_A receptor.

Uniqueness

Etiocholanolone-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .

Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-JHABVYBQSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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